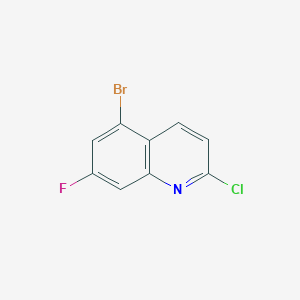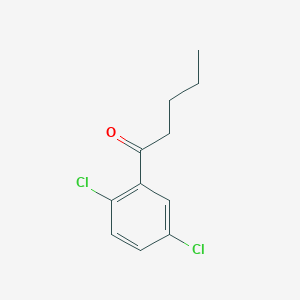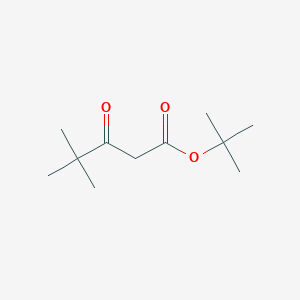
tert-Butyl 4,4-dimethyl-3-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl pivaloylacetate can be synthesized through the transesterification of β-keto esters. This process involves the reaction of ethyl acetoacetate with tert-butyl alcohol in the presence of a catalyst . The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 2-4 hours .
Industrial Production Methods: In industrial settings, tert-butyl pivaloylacetate is produced using similar transesterification methods but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl pivaloylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and strong bases like sodium hydride (NaH).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters.
Scientific Research Applications
tert-Butyl pivaloylacetate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl pivaloylacetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of both electrophilic and nucleophilic sites allows it to participate in a wide range of reactions, including transesterification, oxidation, and reduction . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
tert-Butyl acetate: Similar in structure but lacks the β-keto functionality.
Ethyl acetoacetate: Similar β-keto ester but with an ethyl group instead of a tert-butyl group.
Methyl acetoacetate: Another β-keto ester with a methyl group instead of a tert-butyl group.
Uniqueness: tert-Butyl pivaloylacetate is unique due to its tert-butyl group, which provides steric hindrance and affects the reactivity and stability of the compound. This makes it particularly useful in reactions where selective transesterification is required .
Properties
CAS No. |
61540-31-6 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
tert-butyl 4,4-dimethyl-3-oxopentanoate |
InChI |
InChI=1S/C11H20O3/c1-10(2,3)8(12)7-9(13)14-11(4,5)6/h7H2,1-6H3 |
InChI Key |
MUANAHPVXYEGEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


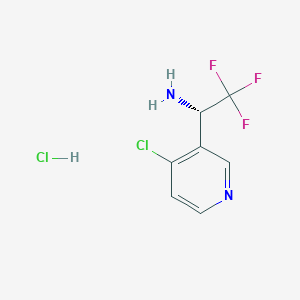
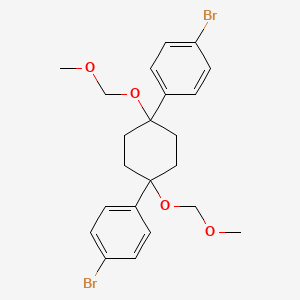

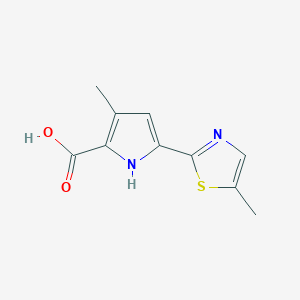
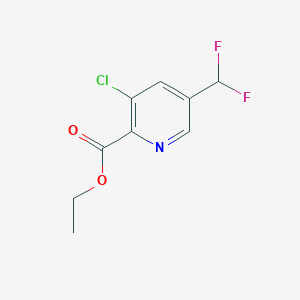
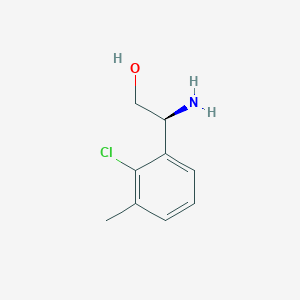
![(1S,2S)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13031263.png)
![1-(Cyclopropylmethyl)-3-iodo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine hcl](/img/structure/B13031270.png)
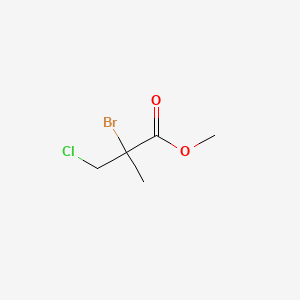
![4-Bromo-3-methylthieno[2,3-c]pyridin-7-ol](/img/structure/B13031291.png)
![6-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13031297.png)
